Epichlorohydrin-2-d1

Catalog No.
S1912416
CAS No.
70735-27-2
M.F
C3H5ClO
M. Wt
93.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epichlorohydrin-2-d1

CAS Number

70735-27-2

Product Name

Epichlorohydrin-2-d1

IUPAC Name

2-(chloromethyl)-2-deuteriooxirane

Molecular Formula

C3H5ClO

Molecular Weight

93.53 g/mol

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D

InChI Key

BRLQWZUYTZBJKN-WFVSFCRTSA-N

SMILES

C1C(O1)CCl

Canonical SMILES

C1C(O1)CCl

Isomeric SMILES

[2H]C1(CO1)CCl
  • Isotope Tracing

    Deuterium, a stable isotope of hydrogen, acts as a tracer due to its slightly different mass compared to hydrogen. By incorporating deuterium into a specific position of a molecule, scientists can track its metabolic pathway, reaction mechanisms, and interactions with other molecules within a system. This proves particularly useful in fields like pharmacology, where researchers can trace the movement and breakdown of drugs in the body [].

  • Mechanistic Studies

    The subtle mass difference between hydrogen and deuterium can influence reaction rates. Studying reactions involving Epichlorohydrin-2-d1 compared to the non-deuterated form can provide insights into reaction mechanisms. For instance, kinetic isotope effects can reveal if a specific bond breaking or formation is the rate-determining step in a reaction [].

  • NMR Spectroscopy

    Epichlorohydrin-2-d1 is beneficial in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for studying the structure and dynamics of molecules. Deuterium has a different spin property than hydrogen, leading to a distinct signal in the NMR spectrum. This simplifies the analysis by reducing signal overlap, especially in complex molecules where multiple hydrogen atoms exist [].

These properties make Epichlorohydrin-2-d1 a versatile tool in various scientific research fields, including:

  • Metabolism Studies

    Researchers can use Epichlorohydrin-2-d1 to investigate the body's metabolism of epichlorohydrin, a starting material for many industrial chemicals. Understanding its metabolic fate helps assess potential toxicity and environmental impact [].

  • Drug Discovery

    Studying the interaction of potential drug candidates with enzymes or receptors using Epichlorohydrin-2-d1 can aid in drug development. The isotope tracing allows researchers to track the drug's movement and potential modifications within the body [].

  • Material Science

    Deuterated molecules can exhibit different physical properties compared to their non-deuterated counterparts. Studying polymers or materials containing Epichlorohydrin-2-d1 can provide insights into their stability, dynamics, and potential applications [].

Epichlorohydrin-2-d1 is a deuterated form of epichlorohydrin, characterized by its molecular formula C3H5ClOC_3H_5ClO and a molecular weight of approximately 92.53 g/mol. This compound is an organochlorine and an epoxide, where one of the methyl hydrogens is substituted by chlorine, making it a reactive chemical with significant industrial applications. Epichlorohydrin-2-d1 is particularly notable for its isotopic labeling, which allows for detailed studies in various

, including:

  • Epoxidation: The compound can undergo epoxidation reactions, forming cyclic ethers that are useful in synthesizing various polymers.
  • Halogenation: It can react with other halogens to form more complex halogenated compounds.
  • Nucleophilic Substitution: Epichlorohydrin-2-d1 can react with nucleophiles such as alcohols and amines, leading to the formation of various derivatives .

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of epichlorohydrin-2-d1 is significant, particularly in the context of its toxicity and potential health effects. It has been shown to cause skin sensitization and may pose risks such as carcinogenicity and mutagenicity. Due to these properties, exposure to epichlorohydrin-2-d1 must be carefully managed, especially in industrial settings where it is used . Its isotopic labeling also allows researchers to trace its metabolic pathways in biological systems.

Epichlorohydrin-2-d1 can be synthesized through several methods:

  • Glycerol Route: This method involves treating glycerol with hydrogen chloride in the presence of a catalyst. This process yields epichlorohydrin-2-d1 through substitution reactions .
  • Allyl Chloride Method: Involves chlorination of propylene to produce allyl chloride, which is then reacted with hypochlorous acid followed by base treatment to yield epichlorohydrin-2-d1 .

These methods highlight the compound's accessibility for industrial applications.

Epichlorohydrin-2-d1 has a range of applications:

  • Epoxy Resins: It serves as a precursor for bisphenol A diglycidyl ether, which is essential in the production of epoxy resins used in coatings, adhesives, and composite materials.
  • Polymer Synthesis: The compound is utilized in synthesizing various polymers due to its reactivity and ability to form cross-linked structures.
  • Chemical Intermediates: It acts as an intermediate in producing other chemicals and materials within the pharmaceutical and agricultural sectors .

Interaction studies involving epichlorohydrin-2-d1 focus on its reactivity with biological systems and other chemicals. Research indicates that it can interact with proteins and nucleic acids, leading to potential mutagenic effects. Additionally, studies have explored its behavior in environmental contexts, examining how it interacts with soil and aquatic systems .

Several compounds share structural or functional similarities with epichlorohydrin-2-d1. Here are some notable examples:

CompoundMolecular FormulaKey Features
EpichlorohydrinC3H5ClONon-deuterated version; widely used in industry.
GlycerolC3H8O3Precursor for epichlorohydrin synthesis; non-toxic.
Allyl ChlorideC3H5ClPrecursor for epichlorohydrin; highly reactive.
1,2-EpoxypropaneC3H6OSimilar structure; used in polymer synthesis.

Uniqueness of Epichlorohydrin-2-d1

What sets epichlorohydrin-2-d1 apart from these compounds is its deuterated nature, which allows for enhanced tracking and analysis in chemical and biological research. Its unique isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated counterparts .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2024-04-15

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